11H-Indolo(3,2-c)quinoline, 6-methyl-
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Overview
Description
11H-Indolo(3,2-c)quinoline, 6-methyl- is a heterocyclic compound that belongs to the family of indoloquinolines These compounds are known for their complex structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 11H-Indolo(3,2-c)quinoline, 6-methyl- involves the Friedlander condensation followed by Cadogan cyclization. This method uses o-aminobenzaldehydes and 2-nitrophenyl substituted ketones as starting materials . The reaction conditions typically involve heating the reactants in the presence of a catalyst such as piperidine and acetic acid in toluene, leading to moderate to good yields of the desired product .
Industrial Production Methods: Industrial production of 11H-Indolo(3,2-c)quinoline, 6-methyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 11H-Indolo(3,2-c)quinoline, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole or quinoline rings, facilitated by reagents such as iodine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Iodine in the presence of a base.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced indoloquinoline derivatives.
Substitution: Halogenated indoloquinoline derivatives.
Scientific Research Applications
11H-Indolo(3,2-c)quinoline, 6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and cytotoxic activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 11H-Indolo(3,2-c)quinoline, 6-methyl- involves its interaction with various molecular targets. It can inhibit viral replication by interfering with viral RNA synthesis. Additionally, it exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
11H-Indolo(3,2-c)quinoline: The parent compound without the 6-methyl substitution.
11H-Indolo(2,3-b)quinoline: A structural isomer with different ring fusion.
Neocryptolepine: A naturally occurring indoloquinoline with significant biological activity.
Uniqueness: The 6-methyl substitution in 11H-Indolo(3,2-c)quinoline, 6-methyl- enhances its chemical stability and biological activity compared to its non-methylated counterpart. This makes it a more potent candidate for various applications in research and industry .
Properties
CAS No. |
4295-28-7 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6-methyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H12N2/c1-10-15-11-6-2-4-8-13(11)18-16(15)12-7-3-5-9-14(12)17-10/h2-9,18H,1H3 |
InChI Key |
XVYRSQRPDAWIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
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